molecular formula C19H23N3O B5819523 2-(4-benzylpiperazin-1-yl)-N-phenylacetamide

2-(4-benzylpiperazin-1-yl)-N-phenylacetamide

Cat. No.: B5819523
M. Wt: 309.4 g/mol
InChI Key: OIQQJEDDLKTDHM-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-N-phenylacetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperazine ring and a phenylacetamide moiety. Piperazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-N-phenylacetamide typically involves the reaction of 4-benzylpiperazine with phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize production costs. Continuous flow reactors may be employed to ensure consistent product quality and reduce reaction times. The use of automated purification systems can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the benzyl or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent and catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original benzyl or phenyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperazin-1-yl)-N-phenylacetamide is unique due to its specific structural features, such as the benzyl group attached to the piperazine ring and the phenylacetamide moiety. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications. The compound’s ability to undergo various chemical reactions and its versatility in scientific research further highlight its uniqueness compared to other similar compounds.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(20-18-9-5-2-6-10-18)16-22-13-11-21(12-14-22)15-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQQJEDDLKTDHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197293
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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